molecular formula C14H12N2O2 B14209820 1H-Pyrrole-2-carbonitrile, 5-(hydroxyphenylacetyl)-1-methyl- CAS No. 828923-08-6

1H-Pyrrole-2-carbonitrile, 5-(hydroxyphenylacetyl)-1-methyl-

Katalognummer: B14209820
CAS-Nummer: 828923-08-6
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: QQERQLRDMDHWCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrole-2-carbonitrile, 5-(hydroxyphenylacetyl)-1-methyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This specific compound is notable for its unique structure, which includes a hydroxyphenylacetyl group and a methyl group attached to the pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carbonitrile, 5-(hydroxyphenylacetyl)-1-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the synthesis of the pyrrole ring through a condensation reaction between a 1,4-dicarbonyl compound and an amine. This reaction is often catalyzed by an acid or base.

    Introduction of the Carbonitrile Group: The next step involves the introduction of the carbonitrile group (-CN) at the 2-position of the pyrrole ring. This can be achieved through a nucleophilic substitution reaction using a suitable cyanide source.

    Attachment of the Hydroxyphenylacetyl Group: The hydroxyphenylacetyl group is introduced through an acylation reaction, where an acyl chloride or anhydride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.

    Methylation: The final step involves the methylation of the pyrrole ring at the 1-position, typically using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrrole-2-carbonitrile, 5-(hydroxyphenylacetyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group (-NH2). Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Halides, hydroxyl groups, and other nucleophiles

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted pyrrole derivatives

Wissenschaftliche Forschungsanwendungen

1H-Pyrrole-2-carbonitrile, 5-(hydroxyphenylacetyl)-1-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its unique chemical properties may lead to the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 1H-Pyrrole-2-carbonitrile, 5-(hydroxyphenylacetyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyphenylacetyl group may play a crucial role in its binding affinity and specificity, while the carbonitrile and methyl groups contribute to its overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Pyrrole-2-carbonitrile, 5-(hydroxymethyl)-: Similar in structure but lacks the hydroxyphenylacetyl and methyl groups.

    1H-Pyrrole-2-carbonitrile, 5-(hydroxyphenyl)-: Similar but lacks the acetyl group.

    1H-Pyrrole-2-carbonitrile, 5-(acetyl)-1-methyl-: Similar but lacks the hydroxyphenyl group.

Uniqueness

1H-Pyrrole-2-carbonitrile, 5-(hydroxyphenylacetyl)-1-methyl- is unique due to the presence of both the hydroxyphenylacetyl and methyl groups. These functional groups impart distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

828923-08-6

Molekularformel

C14H12N2O2

Molekulargewicht

240.26 g/mol

IUPAC-Name

5-(2-hydroxy-2-phenylacetyl)-1-methylpyrrole-2-carbonitrile

InChI

InChI=1S/C14H12N2O2/c1-16-11(9-15)7-8-12(16)14(18)13(17)10-5-3-2-4-6-10/h2-8,13,17H,1H3

InChI-Schlüssel

QQERQLRDMDHWCT-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC=C1C(=O)C(C2=CC=CC=C2)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.